Cas no 380608-05-9 (benzyl N-3-(4-bromophenyl)propylcarbamate)

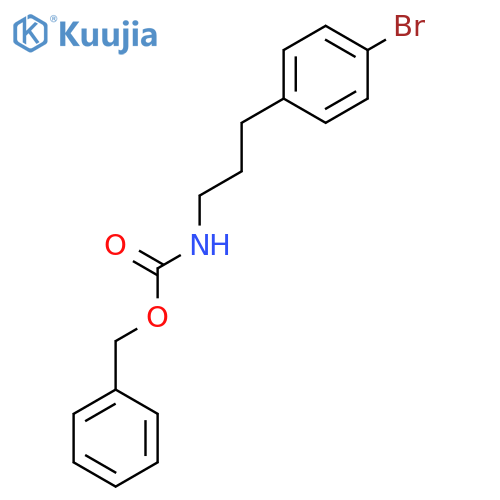

380608-05-9 structure

商品名:benzyl N-3-(4-bromophenyl)propylcarbamate

CAS番号:380608-05-9

MF:C17H18BrNO2

メガワット:348.234323978424

MDL:MFCD31630485

CID:3956927

PubChem ID:22743235

benzyl N-3-(4-bromophenyl)propylcarbamate 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, [3-(4-bromophenyl)propyl]-, phenylmethyl ester

- benzyl N-3-(4-bromophenyl)propylcarbamate

- n-[3-(4-bromophenyl)propyl](phenylmethoxy)carboxamide

- 380608-05-9

- benzyl N-[3-(4-bromophenyl)propyl]carbamate

- NHEYSDPRWPTROG-UHFFFAOYSA-N

- EN300-22883213

- SCHEMBL6565064

-

- MDL: MFCD31630485

- インチ: InChI=1S/C17H18BrNO2/c18-16-10-8-14(9-11-16)7-4-12-19-17(20)21-13-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-13H2,(H,19,20)

- InChIKey: NHEYSDPRWPTROG-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 347.05209Da

- どういたいしつりょう: 347.05209Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 297

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

benzyl N-3-(4-bromophenyl)propylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-22883213-0.1g |

benzyl N-[3-(4-bromophenyl)propyl]carbamate |

380608-05-9 | 95% | 0.1g |

$741.0 | 2024-06-20 | |

| Enamine | EN300-22883213-1.0g |

benzyl N-[3-(4-bromophenyl)propyl]carbamate |

380608-05-9 | 95% | 1.0g |

$842.0 | 2024-06-20 | |

| Enamine | EN300-22883213-0.5g |

benzyl N-[3-(4-bromophenyl)propyl]carbamate |

380608-05-9 | 95% | 0.5g |

$809.0 | 2024-06-20 | |

| Enamine | EN300-22883213-5g |

benzyl N-[3-(4-bromophenyl)propyl]carbamate |

380608-05-9 | 5g |

$2443.0 | 2023-09-15 | ||

| Enamine | EN300-22883213-0.25g |

benzyl N-[3-(4-bromophenyl)propyl]carbamate |

380608-05-9 | 95% | 0.25g |

$774.0 | 2024-06-20 | |

| Enamine | EN300-22883213-2.5g |

benzyl N-[3-(4-bromophenyl)propyl]carbamate |

380608-05-9 | 95% | 2.5g |

$1650.0 | 2024-06-20 | |

| Enamine | EN300-22883213-1g |

benzyl N-[3-(4-bromophenyl)propyl]carbamate |

380608-05-9 | 1g |

$842.0 | 2023-09-15 | ||

| Enamine | EN300-22883213-10g |

benzyl N-[3-(4-bromophenyl)propyl]carbamate |

380608-05-9 | 10g |

$3622.0 | 2023-09-15 | ||

| Enamine | EN300-22883213-10.0g |

benzyl N-[3-(4-bromophenyl)propyl]carbamate |

380608-05-9 | 95% | 10.0g |

$3622.0 | 2024-06-20 | |

| Enamine | EN300-22883213-0.05g |

benzyl N-[3-(4-bromophenyl)propyl]carbamate |

380608-05-9 | 95% | 0.05g |

$707.0 | 2024-06-20 |

benzyl N-3-(4-bromophenyl)propylcarbamate 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

380608-05-9 (benzyl N-3-(4-bromophenyl)propylcarbamate) 関連製品

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量